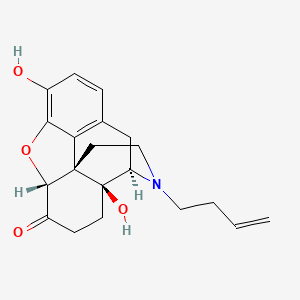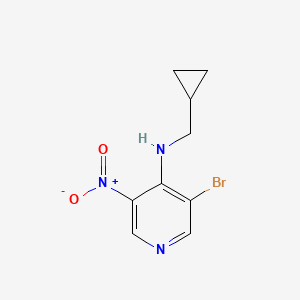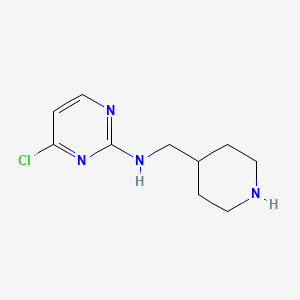
Naltrexone impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(3-Butenyl)noroxymorphone involves several steps. The primary synthetic route includes the reaction of noroxymorphone with 3-butenyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
N-(3-Butenyl)noroxymorphone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the butenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-Butenyl)noroxymorphone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological receptors, particularly opioid receptors, due to its structural similarity to other opioid compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and addiction treatment.
Mécanisme D'action
The mechanism of action of N-(3-Butenyl)noroxymorphone involves its interaction with opioid receptors in the body. The compound binds to these receptors, leading to a series of molecular events that result in its pharmacological effects. The specific pathways and molecular targets involved are still under investigation, but it is believed to modulate pain perception and other physiological responses.
Comparaison Avec Des Composés Similaires
N-(3-Butenyl)noroxymorphone can be compared to other similar compounds such as:
Noroxymorphone: The parent compound, which lacks the butenyl group.
Naltrexone: A related compound used in the treatment of opioid addiction.
Naloxone: Another related compound used as an opioid antagonist in emergency overdose situations.
The uniqueness of N-(3-Butenyl)noroxymorphone lies in its structural modification, which may confer different pharmacological properties compared to its parent compound and other related molecules.
Propriétés
Numéro CAS |
189016-90-8 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2/t15-,18+,19+,20-/m1/s1 |
Clé InChI |
AGAIYDYACAKVRE-XFWGSAIBSA-N |
SMILES isomérique |
C=CCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
SMILES canonique |
C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8269835.png)










![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)

